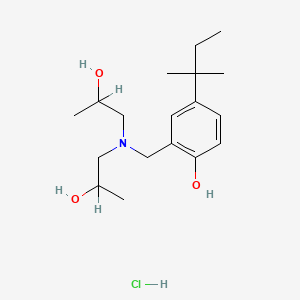
2-Propanol, 1,1'-((5-tert-pentylsalicyl)imino)di-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol is a chemical compound with the molecular formula C16H27NO3. It is known for its unique structure, which includes a phenol group substituted with a bis(2-hydroxypropyl)amino group and a 2-methylbutan-2-yl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol typically involves the reaction of 4-(2-methylbutan-2-yl)phenol with bis(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydroxyl groups in the bis(2-hydroxypropyl)amino moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Applications De Recherche Scientifique
2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The bis(2-hydroxypropyl)amino group may also interact with cellular components, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(bis(2-hydroxyethyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol
- 2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylpentan-2-yl)phenol
Uniqueness
2-[(bis(2-hydroxypropyl)amino)methyl]-4-(2-methylbutan-2-yl)phenol is unique due to its specific substitution pattern and the presence of both a phenol group and a bis(2-hydroxypropyl)amino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
73826-02-5 |
|---|---|
Formule moléculaire |
C18H32ClNO3 |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
2-[[bis(2-hydroxypropyl)amino]methyl]-4-(2-methylbutan-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C18H31NO3.ClH/c1-6-18(4,5)16-7-8-17(22)15(9-16)12-19(10-13(2)20)11-14(3)21;/h7-9,13-14,20-22H,6,10-12H2,1-5H3;1H |
Clé InChI |
JNTHNHDXOCQKNM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)O)CN(CC(C)O)CC(C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


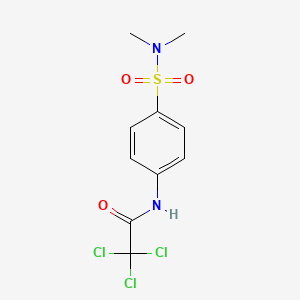
![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)

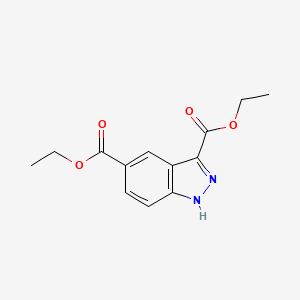
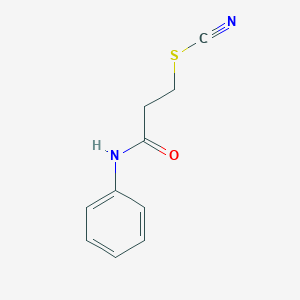
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)

![1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester](/img/structure/B14010281.png)
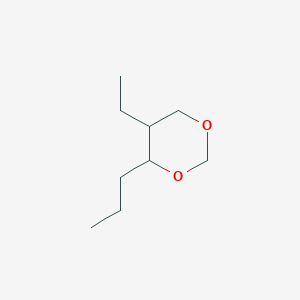
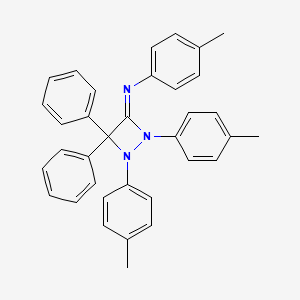
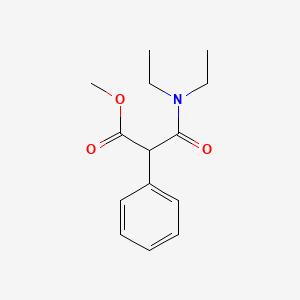

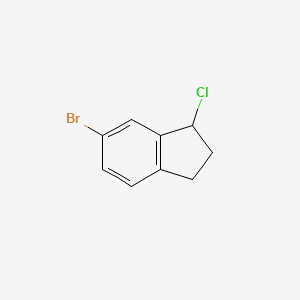
![2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide](/img/structure/B14010310.png)
